molecular formula C40H20N10O2U B1265027 Dioxo(superphthalocyaninato)uranium

Dioxo(superphthalocyaninato)uranium

Cat. No.: B1265027
M. Wt: 910.7 g/mol
InChI Key: MRDAZJLXZHKBHW-UHFFFAOYSA-N
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Description

Dioxo(superphthalocyaninato)uranium is a complex compound involving dioxouranium (UO2^2+), which is a common form of uranium in its +6 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioxouranium complexes often involves the reaction of uranyl acetate (UO2(OAc)2·2H2O) with specific ligands in various solvent media. For example, the reaction with benzil bis(isonicotinoyl hydrazone) ligand (H2L) in solvents like DMF, DMSO, or water results in the formation of different dioxouranium complexes .

Industrial Production Methods

Industrial production methods for such complex compounds are not well-documented due to their specialized nature. the general approach involves controlled reactions in a laboratory setting, ensuring the correct stoichiometry and reaction conditions to yield the desired complex.

Chemical Reactions Analysis

Types of Reactions

Dioxouranium complexes can undergo various types of reactions, including:

    Oxidation-Reduction: The uranyl ion (UO2^2+) can participate in redox reactions, where it can be reduced to UO2^+ or further oxidized.

    Substitution: Ligands in the coordination sphere of the uranyl ion can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents include hydrazone ligands, carboxylates, and other chelating agents. Reaction conditions typically involve specific solvents like DMF, DMSO, or aqueous solutions, and controlled temperatures to facilitate the formation of the desired complexes .

Major Products

The major products of these reactions are various dioxouranium complexes, each characterized by their unique ligand environment and coordination geometry.

Scientific Research Applications

Dioxouranium complexes have significant applications in scientific research, including:

Mechanism of Action

The mechanism of action of dioxouranium complexes involves their ability to coordinate with various ligands, forming stable structures. The uranyl ion (UO2^2+) acts as a Lewis acid, accepting electron pairs from donor atoms in the ligands. This coordination can influence the electronic properties of the complex, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Uranyl Nitrate (UO2(NO3)2): Another common uranyl compound used in various applications.

    Uranyl Acetate (UO2(OAc)2): Widely used in electron microscopy and as a precursor for other uranyl complexes.

Uniqueness

Dioxo(superphthalocyaninato)uranium is unique due to its complex structure and the specific ligands involved. This complexity can lead to unique electronic and optical properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C40H20N10O2U

Molecular Weight

910.7 g/mol

IUPAC Name

dioxouranium(2+);2,11,20,29,38,46,47,49-octaza-48,50-diazanidaundecacyclo[37.6.1.13,10.112,19.121,28.130,37.04,9.013,18.022,27.031,36.040,45]pentaconta-1,3,5,7,9,11,13,15,17,19(49),20,22,24,26,28,30(47),31,33,35,37,39(46),40,42,44-tetracosaene

InChI

InChI=1S/C40H20N10.2O.U/c1-2-12-22-21(11-1)31-41-32(22)47-34-25-15-5-6-16-26(25)36(43-34)49-38-29-19-9-10-20-30(29)40(45-38)50-39-28-18-8-7-17-27(28)37(44-39)48-35-24-14-4-3-13-23(24)33(42-35)46-31;;;/h1-20H;;;/q-2;;;+2

InChI Key

MRDAZJLXZHKBHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C9C1=CC=CC=C1C(=N9)N=C2[N-]3)C1=CC=CC=C14.O=[U+2]=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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